molecular formula C19H18ClFN2O2 B4758068 N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4758068
M. Wt: 360.8 g/mol
InChI Key: DHVDKOVJNFSHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics called nicotinic acetylcholine receptor agonists. It was first synthesized by Abbott Laboratories in the late 1990s and has since been the subject of extensive research due to its potential as a novel pain medication.

Mechanism of Action

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide works by binding to and activating nicotinic acetylcholine receptors in the brain and spinal cord. This activation leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain processing and modulation.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to improve cognitive function and memory, reduce anxiety and depression, and have neuroprotective effects. It has also been shown to have anti-inflammatory effects and may have potential in treating inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to traditional opioids. However, one limitation is its relatively short half-life, which may require more frequent dosing in experiments.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is its potential in treating opioid addiction and withdrawal symptoms. Another area is its potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanisms underlying its analgesic and other effects.

Scientific Research Applications

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential as a novel analgesic. It has been shown to be effective in treating both acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been shown to have a lower risk of addiction and tolerance compared to traditional opioid medications.

properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O2/c20-14-5-7-15(8-6-14)22-18(24)13-9-11-23(12-10-13)19(25)16-3-1-2-4-17(16)21/h1-8,13H,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVDKOVJNFSHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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